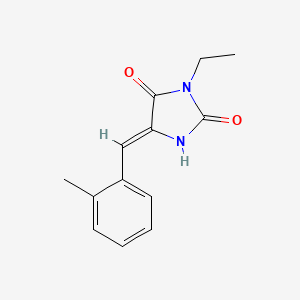
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . This compound belongs to the class of imidazolidine-2,4-diones, which are known for their diverse biological and pharmacological activities . The structure of this compound features an imidazolidine ring substituted with an ethyl group at the 3rd position and a 2-methylbenzylidene group at the 5th position .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-ethyl-2,4-imidazolidinedione with 2-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
化学反应分析
Types of Reactions
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce benzyl-substituted imidazolidine-2,4-diones .
科学研究应用
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antibacterial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways .
相似化合物的比较
Similar Compounds
- 5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione
- 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
Uniqueness
3-Ethyl-5-(2-methylbenzylidene)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
(5Z)-3-ethyl-5-[(2-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2/c1-3-15-12(16)11(14-13(15)17)8-10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3,(H,14,17)/b11-8- |
InChI 键 |
JGSAXXBHFOYNKV-FLIBITNWSA-N |
手性 SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2C)/NC1=O |
规范 SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2C)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


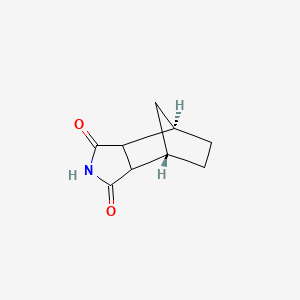
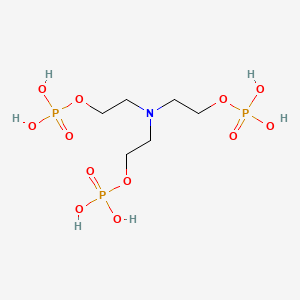
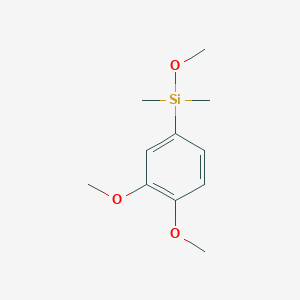

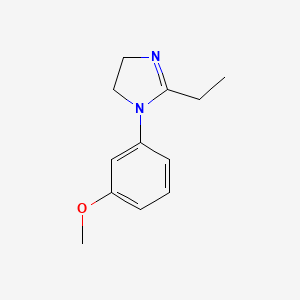

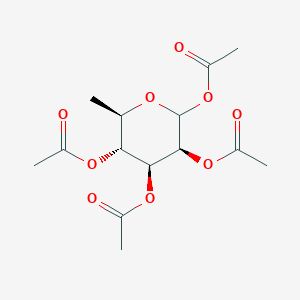

![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
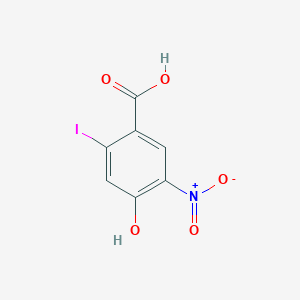
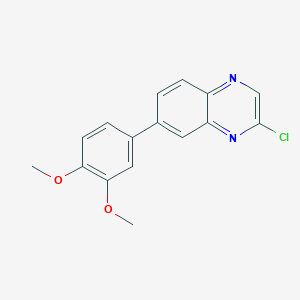
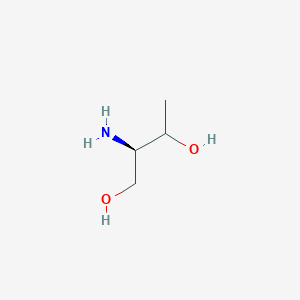
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)
